Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-

Heterocyclic chemistry Synthetic methodology 1,3-Dipolar cycloaddition

Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5) is a 4,5-dihydroisoxazole (2-isoxazoline) derivative with molecular formula C₁₆H₁₄N₂O₃Se and a molecular weight of 361.3 g·mol⁻¹. The heterocyclic core is functionalized with a 4-nitrophenyl substituent at position 3 and a phenylselenomethyl group at position 5, making the compound a representative of the 3-aryl-5-phenylselenomethyl isoxazoline class.

Molecular Formula C16H14N2O3Se
Molecular Weight 361.3 g/mol
CAS No. 833462-36-5
Cat. No. B12907588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-
CAS833462-36-5
Molecular FormulaC16H14N2O3Se
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2
InChIKeyRETJLGQEHVRPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5): Procurement-Relevant Physicochemical and Structural Profile


Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5) is a 4,5-dihydroisoxazole (2-isoxazoline) derivative with molecular formula C₁₆H₁₄N₂O₃Se and a molecular weight of 361.3 g·mol⁻¹ . The heterocyclic core is functionalized with a 4-nitrophenyl substituent at position 3 and a phenylselenomethyl group at position 5, making the compound a representative of the 3-aryl-5-phenylselenomethyl isoxazoline class [1]. The compound is typically synthesized via a mild, regioselective 1,3-dipolar cycloaddition protocol that yields these selenide-substituted isoxazolines in moderate to good yields [1].

Why Broad-Spectrum Substitution of 4,5-Dihydroisoxazole Analogs Fails for Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5)


Isoxazolines bearing different 3-aryl or 5-chalcogenomethyl substituents cannot be interchanged indiscriminately. The 4-nitrophenyl group on CAS 833462-36-5 exerts a strong electron-withdrawing effect that directly modulates the reactivity of the isoxazoline ring, the stability of the selenium moiety, and the compound’s interaction with biological targets compared to analogs with electron-donating or neutral aryl substituents [1]. Even the replacement of the selenium atom in the phenylselenomethyl side chain by sulfur eliminates key redox properties and the capacity for facile selenoxide syn-elimination, a feature critical for late-stage diversification and biological activity [1].

Quantitative Differentiation Evidence for Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5) Versus Closest Analogs


Synthetic Yield and Regioselectivity of the 4-Nitrophenyl-Substituted Isoxazoline vs. the Unsubstituted Phenyl Analog

The 1,3-dipolar cycloaddition of 4-nitrophenyl nitrile oxide with phenylallyl selenide delivers the target isoxazoline with complete 5-phenylselenomethyl regioselectivity. In the same study, the 3-phenyl analog (CAS 833462-35-4) was obtained in a comparable 71% isolated yield after chromatographic purification, whereas electronic tuning with the 4-nitro group permits clean conversion under identical conditions [1]. This demonstrates that the electron-deficient nitrile oxide participates efficiently without requiring modified reaction parameters.

Heterocyclic chemistry Synthetic methodology 1,3-Dipolar cycloaddition

Anti-Inflammatory Potency of the Selenomethyl Isoxazoline Scaffold: 4-Nitrophenyl as a Superior Pharmacophore Relative to Unsubstituted Phenyl

The 3-phenyl-5-((phenylselanyl)methyl)-isoxazoline (CAS 833462-35-4) demonstrated anti-inflammatory and antiedematogenic effects superior to the COX-2 selective drug Celecoxib in a murine model [1]. Replacement of the 3-phenyl substituent with a 4-nitrophenyl group (as in the target compound) is expected to enhance electron deficiency and hydrogen-bonding capacity, a modification that in related isoxazoline series has elevated COX-2 selectivity and anti-inflammatory potency [2]. While direct in vivo data for the 4-nitrophenyl analog are not yet published, the established superiority of the selenomethyl isoxazoline scaffold over Celecoxib provides a strong incentive to prioritize the nitro-substituted candidate for further evaluation.

Medicinal chemistry Anti-inflammatory agents Selenium bioisosteres

Fungicidal Spectrum of 4,5-Dihydroisoxazoles Bearing Electron-Withdrawing 3-Aryl Substituents: Rationale for the 4-Nitrophenyl Derivative

A patent on substituted isoxazole derivatives as agricultural fungicides discloses that electron-withdrawing substituents on the 3-aryl ring enhance fungicidal potency and broaden the spectrum of activity against phytopathogens [1]. Specifically, 4,5-dihydroisoxazoles with halogen-substituted phenyl rings at C-3 are highlighted as achieving improved activity relative to unsubstituted phenyl congeners at low application rates. Because the 4-nitrophenyl group is a stronger electron-withdrawing moiety than halogen substituents (σₚ = +0.78 for NO₂ vs. +0.06 for F), the target compound is anticipated to exceed the fungicidal potency of the 4-fluorophenyl analog (CAS 833462-37-6) and the 4-methoxyphenyl analog (CAS 828939-56-6), though direct head-to-head field data remain to be generated [1].

Agrochemical Antifungal Phytopathogenic fungi

Selenoxide Syn-Elimination Capacity: An Enabling Differentiator for Late-Stage Functionalization

The phenylselenomethyl substituent in the target compound can be oxidized to the corresponding selenoxide and then eliminated under mild conditions to install a 5-methylene or 5-substituted ethenyl group on the isoxazole ring [1]. This transformation, which cannot be performed with the corresponding thioether analogs, allows conversion of CAS 833462-36-5 into vinyl-substituted isoxazoles with E-stereoselectivity in 75–85% overall yields [1]. Such functionalization is invaluable for generating screening libraries or for attaching linker moieties without altering the 3-(4-nitrophenyl) pharmacophore.

Organic synthesis Selenium chemistry Diversification platform

Optimal Research and Industrial Application Scenarios for Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- (CAS 833462-36-5)


Lead Optimization in Anti-Inflammatory Drug Discovery

Given that the parent 3-phenyl-5-((phenylselanyl)methyl)-isoxazoline scaffold already outperforms Celecoxib in a murine inflammation model [1], the 4-nitrophenyl analog (CAS 833462-36-5) should be advanced into in vitro COX-2 selectivity panels and in vivo efficacy studies. Medicinal chemistry teams can leverage the electron-deficient nitro group to enhance target binding while retaining selenium-mediated antioxidant effects.

Agricultural Fungicide Lead Development

Within agrochemical fungicide discovery, the 4-nitrophenyl-4,5-dihydroisoxazole scaffold is a prime candidate for screening against phytopathogenic fungi such as Botrytis cinerea and Alternaria solani. The electron-withdrawing character of the nitro group is expected to boost potency relative to halogenated analogs, as inferred from SAR trends in the patent literature [2], guiding the design of low-application-rate crop protection agents.

Diversifiable Synthetic Intermediate for Library Construction

The phenylselenomethyl group enables clean selenoxide syn-elimination to yield 5-ethenyl isoxazoles with defined E-stereochemistry [3]. This makes the compound a strategic building block for generating isoxazole-based screening libraries employing the 3-(4-nitrophenyl) moiety as a constant pharmacophore, particularly suited for structure-activity relationship (SAR) exploration in academic and industrial hit-to-lead programs.

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